5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole

indole regiochemistry receptor subtype selectivity CB1/CB2 cannabinoid ligands

5-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (CAS 2178771-06-5) is a synthetic heterocyclic compound belonging to the class of indole-5-carboxamide derivatives bearing an 8-azabicyclo[3.2.1]octane (nortropane) scaffold with a cyclopropylidene substituent at the 3-position. The molecule contains two privileged pharmacophoric motifs: an indole ring and a conformationally constrained azabicyclo[3.2.1]octane framework.

Molecular Formula C19H20N2O
Molecular Weight 292.382
CAS No. 2178771-06-5
Cat. No. B2850277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
CAS2178771-06-5
Molecular FormulaC19H20N2O
Molecular Weight292.382
Structural Identifiers
SMILESC1CC2CC(=C3CC3)CC1N2C(=O)C4=CC5=C(C=C4)NC=C5
InChIInChI=1S/C19H20N2O/c22-19(14-3-6-18-13(9-14)7-8-20-18)21-16-4-5-17(21)11-15(10-16)12-1-2-12/h3,6-9,16-17,20H,1-2,4-5,10-11H2
InChIKeySWVFSWZNBWFMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole: Chemical Class and Core Identifiers for Procurement


5-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (CAS 2178771-06-5) is a synthetic heterocyclic compound belonging to the class of indole-5-carboxamide derivatives bearing an 8-azabicyclo[3.2.1]octane (nortropane) scaffold with a cyclopropylidene substituent at the 3-position . The molecule contains two privileged pharmacophoric motifs: an indole ring and a conformationally constrained azabicyclo[3.2.1]octane framework . Its molecular formula is C19H21N2O with a molecular weight of 292.38 g/mol, and the InChI Key is SWVFSWZNBWFMIU-UHFFFAOYSA-N .

Why In-Class Compounds Cannot Simply Substitute 5-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole


The 3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl scaffold imparts a specific combination of steric bulk, sp² hybridization at the exocyclic carbon, and conformational rigidity that cannot be replicated by analogs bearing saturated cyclopropyl, methylidene, or heteroaryl substituents at the same position . Furthermore, the indole substitution regiochemistry (5-position carbonyl attachment vs. 2- or 3-position) governs both the vector of the carbonyl group and the electronic distribution across the indole ring, parameters known to critically influence receptor binding affinity and selectivity profiles in indole-based ligands . These structural distinctions mean that even closely related in-class compounds—such as regioisomeric 2-substituted indole analogs or saturated cyclopropyl derivatives—cannot be considered interchangeable surrogates for scientific evaluation or procurement .

Quantitative Differentiation Evidence for 5-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole vs. Closest Analogs


Regioisomeric Differentiation: 5-Position vs. 2-Position Indole Carbonyl Attachment

The target compound bears the carbonyl linker at the indole 5-position, whereas the closest commercially available regioisomer, 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (CAS 2176202-04-1), attaches the identical azabicyclic moiety at the indole 2-position . In cannabinoid receptor ligand series, indole 5-carboxamide derivatives typically exhibit distinct CB1 vs. CB2 selectivity profiles compared to their 2-carboxamide counterparts, with 5-position substitution often favoring CB2 receptor engagement [1]. Molecular weight difference: 292.38 (target) vs. 292.38 (regioisomer) — identical mass, requiring analytical differentiation by HPLC retention time or NMR .

indole regiochemistry receptor subtype selectivity CB1/CB2 cannabinoid ligands

Cyclopropylidene (sp²) vs. Methylidene (sp²) or Cyclopropyl (sp³) Substituent Differentiation

The 3-cyclopropylidene substituent on the 8-azabicyclo[3.2.1]octane core creates an exocyclic double bond (sp²-hybridized carbon) with a three-membered ring, offering a distinct electronic and steric profile compared to the 3-methylidene analog (5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole, CAS 2320606-94-6, molecular weight 266.34 g/mol) . The cyclopropylidene group introduces approximately 26 g/mol additional mass (292.38 vs. 266.34) and greater sp²-character electron density compared to saturated cyclopropyl (sp³) derivatives . This hybridization difference is significant in π-stacking interactions within hydrophobic receptor binding pockets.

cyclopropylidene methylidene sp2 hybridization conformational restriction

3-Position vs. Other Azabicyclo Substituents: Heteroaryl Replacement Impact

An analog bearing a 3-(1H-pyrazol-1-yl) substituent instead of cyclopropylidene — 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole (CAS 2310125-68-7) — demonstrates the functional impact of this position's chemistry: the pyrazole analog has a molecular weight of 320.40 g/mol (vs. 292.38 for the cyclopropylidene target), introducing a nitrogen-rich heteroaryl ring . In contrast, the cyclopropylidene substituent provides a purely hydrocarbon sp² system without hydrogen-bond donor/acceptor capability, likely altering solubility, logP, and target protein interactions .

cyclopropylidene vs pyrazolyl azabicyclo substitution CDK8 inhibition

Tropane Scaffold Conformational Restriction vs. Flexible Piperidine Analogs

The 8-azabicyclo[3.2.1]octane (nortropane) core of the target compound is a conformationally restricted bridged bicyclic system, contrasting with the flexible piperidine ring found in many indole-3-carboxamide synthetic cannabinoids (e.g., MDMB-CHMICA analogs) [1]. The tropane scaffold pre-organizes the amide carbonyl geometry, reducing entropic penalty upon receptor binding, a feature that has been exploited in numerous CNS-active drug discovery programs [2].

conformational restriction tropane piperidine entropic penalty

Recommended Research and Industrial Application Scenarios for 5-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole


Chemical Probe for CB1 vs CB2 Cannabinoid Receptor Subtype Selectivity Profiling

Based on the established SAR that indole 5-carboxamide derivatives can exhibit altered CB1/CB2 selectivity compared to 2- or 3-substituted analogs [1], this compound is suitable as a chemical probe to systematically map the impact of 5-position carbonyl attachment combined with a conformationally restricted tropane scaffold on cannabinoid receptor subtype engagement.

Pharmacokinetic Comparison Studies Leveraging Low Molecular Weight and High Predicted Lipophilicity

With a molecular weight of 292.38 g/mol and a purely hydrocarbon cyclopropylidene substituent (no additional H-bond donors/acceptors beyond the amide and indole NH) , this compound is predicted to have favorable passive membrane permeability and may serve as a reference compound in blood-brain barrier penetration studies comparing tropane-based scaffolds against more polar heteroaryl-substituted analogs (e.g., pyrazole derivatives).

Chemical Biology Tool for Investigating π-Stacking Interactions in Hydrophobic Binding Pockets

The sp²-hybridized cyclopropylidene group provides a unique extended π-system not present in saturated cyclopropyl or simple methylidene analogs . This compound can be used in biophysical assays (SPR, ITC, or X-ray crystallography) to test the contribution of exocyclic double-bond π-stacking to target binding energy.

Reference Standard for HPLC/MS Analytical Method Development of Regioisomeric Indole-Tropane Derivatives

Given the identical molecular mass of the 5-position and 2-position regioisomers (both 292.38 g/mol) , this compound serves as a critical reference standard for developing chromatographic separation methods (reverse-phase HPLC, chiral SFC, or MS/MS fragmentation) capable of distinguishing indole substitution regioisomers in purity assessment and metabolite identification workflows.

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